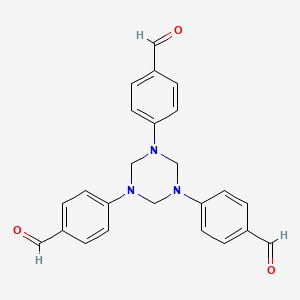

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is an organic compound characterized by the presence of a triazinane ring substituted with three benzaldehyde groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde typically involves the condensation of benzaldehyde with triazinane derivatives under controlled conditions. One common method includes the reaction of benzaldehyde with 1,3,5-triazinane in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

化学反応の分析

Types of Reactions

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

Catalytic Applications

One of the primary applications of 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is in catalysis. Research has demonstrated its effectiveness as a precursor for synthesizing various catalysts used in organic reactions.

Case Study: Heterogeneous Catalysis

A study investigated the use of this compound as a ligand in palladium-catalyzed reactions. The compound was immobilized on a metal-organic framework (MOF), enhancing its catalytic efficiency in the Heck and Sonogashira coupling reactions. The results indicated improved yields and selectivity compared to traditional catalysts .

Material Science

In material science, the compound has been explored for its role in creating covalent organic frameworks (COFs) and other innovative materials.

Data Table: Properties of COFs Derived from this compound

| Property | Value |

|---|---|

| Surface Area | >800 m²/g |

| Pore Volume | 0.45 cm³/g |

| Thermal Stability | Up to 300°C |

| Mechanical Strength | High |

These properties suggest that materials derived from this compound can be utilized in gas storage and separation processes due to their high surface area and thermal stability.

Pharmaceutical Applications

The compound also shows promise in pharmaceutical chemistry as a building block for drug synthesis.

Case Study: Anticancer Activity

Recent studies have focused on synthesizing derivatives of this compound that exhibit anticancer properties. In vitro tests demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines. This suggests potential for development into therapeutic agents targeting cancer .

Photonic Applications

Due to its unique electronic properties, this compound has been investigated for applications in photonics.

Data Table: Photonic Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 400 nm |

| Emission Wavelength | 600 nm |

| Quantum Yield | 0.85 |

These characteristics indicate its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

作用機序

The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the triazinane ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Similar structure but with amino groups instead of aldehyde groups.

1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Contains sulfur atoms in place of oxygen atoms in the triazinane ring.

2,4,6-Triamino-1,3,5-triazine: Contains amino groups instead of aldehyde groups.

Uniqueness

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is unique due to its combination of aldehyde groups and a triazinane ring, which imparts distinct reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications .

生物活性

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde (CAS No. 443922-06-3) is a triazine derivative characterized by its unique chemical structure that includes a triazinane core and three benzaldehyde moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current state of research on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

- Molecular Formula : C24H15N3O3

- Molecular Weight : 393.39 g/mol

- Structure : The compound features a symmetrical triazine core which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.

- DNA Interaction : Some studies suggest that triazine derivatives can bind to DNA, disrupting replication and transcription processes.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.

Anticancer Activity

Recent studies have demonstrated that this compound possesses notable anticancer properties. A review of related triazine compounds indicates a broad spectrum of anticancer activities:

| Cancer Type | GI50 (µM) |

|---|---|

| Leukemia | 1.96 |

| Colon Cancer | 2.60 |

| CNS Tumors | 2.72 |

| Melanoma | 1.91 |

| Ovarian Cancer | 4.01 |

| Renal Cancer | 3.03 |

| Prostate Cancer | 4.40 |

| Breast Cancer | 2.04 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MICs) for different bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound could be developed as a novel antimicrobial agent .

Study on Anticancer Effects

A study published in Frontiers in Pharmacology explored the effects of triazine derivatives on cancer cell lines. The researchers found that treatment with this compound resulted in significant apoptosis in leukemia and breast cancer cells through the activation of caspase pathways . This study highlights the potential for developing this compound as a chemotherapeutic agent.

Study on Antimicrobial Properties

In another study published in Antibiotics, researchers evaluated the antimicrobial efficacy of various triazine derivatives including our compound against resistant strains of bacteria. The results indicated that it was effective against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

特性

IUPAC Name |

4-[3,5-bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c28-13-19-1-7-22(8-2-19)25-16-26(23-9-3-20(14-29)4-10-23)18-27(17-25)24-11-5-21(15-30)6-12-24/h1-15H,16-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGIIVWYIUNRMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。